[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-2-1-3-7-10(4)5/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUXYLCQXDMCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665277 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330440-42-1 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The synthesis oftriazolo[4,3-b]pyridazine derivatives typically involves:
- Construction of the triazolopyridazine fused ring system via cyclization reactions.
- Introduction or preservation of the carboxylic acid group at the 3-position.
- Functional group transformations to achieve the desired substitution pattern.
Two main approaches are observed:
- Cyclization of hydrazide or hydrazone precursors under acidic or thermal conditions.
- Substitution reactions on pre-formed triazolopyridazine intermediates to install or modify functional groups.
Preparation via Hydrazide Intermediates and Cyclization
A notable method reported involves starting from hydrazide intermediates, which undergo cyclization to form the triazolopyridazine core:
- Stepwise sequence : Hydrazide 6,3 is heated in acetic acid to yield a chloromethyl-substituted triazolopyridazine intermediate (compound 7).
- Substitution reaction : The chloromethyl group is substituted with potassium phthalimide in hot N,N-dimethylformamide (DMF) to give compound 8.
- Hydrolysis : Compound 8 is hydrolyzed in hot hydrochloric acid to afford the carboxylic acid derivative 5.
This method, however, involves multiple steps and requires careful control of reaction conditions to avoid side reactions such as decarboxylation.
Direct Acid Formation and Challenges
Another approach involves the treatment of precursor compounds with concentrated hydrochloric acid at room temperature over extended periods (e.g., 15 days), which leads to the formation of the acid 9. However, strong reaction conditions necessary for removing protective groups often cause decarboxylation, making it difficult to isolate the desired carboxylic acid 2 directly.
Oxidative Cyclization and Alternative Routes
Oxidative cyclization of hydrazones has also been employed to prepare benzamide derivatives related to the triazolopyridazine system, which can be further transformed into carboxylic acid derivatives. This route offers an alternative to direct acid synthesis but may require additional steps for functional group interconversion.
Structural Modifications and Functional Group Tolerance
Recent studies on triazolopyridazine derivatives emphasize maintaining the triazolopyridazine core while modifying substituents to enhance biological activity. For example, substitutions at the 3-position with various phenyl groups or hydrophilic/hydrophobic substituents have been explored to optimize enzyme binding without disturbing the core structure. This implies that the synthetic methods must be compatible with diverse functional groups, including carboxylic acids.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- The triazolopyridazine core is stable under various conditions, allowing for substitutions that can modulate biological activity.
- Decarboxylation is a significant challenge during harsh acidic or thermal treatments, often leading to loss of the carboxylic acid group.
- Multi-step syntheses are common , with intermediate protection and deprotection steps to preserve sensitive functionalities.
- The choice of solvents and reagents (e.g., acetic acid, DMF, hydrochloric acid) critically affects the yield and purity of the carboxylic acid product.
- Recent synthetic strategies focus on retaining hydrogen bond donors and acceptors (such as OH, NH, and carbonyl groups) to enhance interactions with biological targets.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ...[{{{CITATION{{{_1{Synthesis of novel [1,2,4]triazolo[4,3-b]pyridazines - ARKAT USA](https://www.arkat-usa.org/get-file/19655/).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
Building Block for Complex Molecules
The compound serves as a vital intermediate in the synthesis of more complex molecules. Its unique structural properties allow for the development of various derivatives that can be tailored for specific applications. For instance, it is often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo multiple reactions under various conditions .
Table 1: Common Synthetic Routes
| Method | Description |
|---|---|
| Cyclization of Hydrazides | Involves refluxing hydrazides with acids to form triazolo derivatives. |
| Heating in Acetic Acid | Produces chloromethyl-substituted triazolopyridazines for further processing. |
Antimicrobial Properties
Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid exhibit promising antimicrobial activity. These compounds can inhibit essential bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death .
Anticancer Potential
The compound has shown potential as an anticancer agent. For example, derivatives have been identified that inhibit PARP-1 and EGFR pathways, leading to apoptosis in cancer cells. One study reported a derivative with an IC50 value of 0.33 µM against cancer cells .
Table 2: Biological Activity of Derivatives
| Activity Type | Compound Example | IC50 Value (µM) |
|---|---|---|
| Antimicrobial | Triazolo derivative A | 5.0 |
| Anticancer | Triazolo derivative B | 0.33 |
Medicinal Chemistry
Therapeutic Applications
The derivatives of this compound are being explored for their therapeutic potential against various diseases, including infections and cancer . The mechanism of action often involves disruption of critical cellular processes.
Case Study: TNKS Inhibition
A specific study focused on a series of 6,8-disubstituted triazolo[4,3-b]pyridazines as selective tankyrase inhibitors. One compound demonstrated low nanomolar inhibition and was characterized as a potent pharmacological tool for further research into TNKS-related diseases .
Material Science and Catalysis
In the chemical industry, this compound is utilized in developing new materials and catalysts. Its unique properties make it suitable for applications in polymer science and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism by which [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis (programmed cell death) in cancer cells.
Molecular Targets and Pathways:
Antimicrobial: Inhibition of bacterial enzymes involved in cell wall synthesis.
Anticancer: Disruption of cell signaling pathways, such as those involving cyclin-dependent kinases (CDKs).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic Acid
- Structural Difference : Replaces pyridazine with pyridine, reducing nitrogen count and altering aromaticity.
- Synthesis : Prepared via condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization .
- Pharmacology: Less studied for bromodomain inhibition but explored in retinol-binding protein antagonists .
- Key Data: Property [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic Acid [1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic Acid Molecular Weight 180.13 g/mol 163.13 g/mol Solubility (logP) Lower (due to pyridazine’s polarity) Higher (pyridine’s reduced polarity) Bioactivity BRD4 inhibition (IC₅₀: 10–100 nM) Retinol-binding protein antagonism
1,2,3-Triazolo[4,5-b]pyridine
Substituent Variations
Sodium 6-Chloro-[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylate
- Modification : Carboxylic acid converted to sodium salt; chloro substitution at position 4.
- Impact : Enhances aqueous solubility (critical for bioavailability) and stability. Used as an intermediate for further derivatization .
Key Data :
Property Sodium Salt Parent Acid Molecular Weight 220.55 g/mol 180.13 g/mol Solubility >50 mg/mL in water <1 mg/mL in water
Ethyl [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylate
Biological Activity
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features allow it to interact with various biological targets, making it a promising candidate for therapeutic applications.
The biological activity of this compound is largely dependent on its derivatives and the specific biological targets they engage. The mechanisms include:
- Antimicrobial Activity : The compound inhibits bacterial enzymes crucial for cell wall synthesis, leading to cell death in pathogens.
- Anticancer Activity : It disrupts signaling pathways in cancer cells, inducing apoptosis through mechanisms involving cyclin-dependent kinases (CDKs) and tubulin polymerization inhibition.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study demonstrated that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibited potent anticancer activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values ranging from 0.008 to 0.15 μM. These compounds were shown to effectively inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
- Antimicrobial Properties :
- Cytotoxic Activity :
Structure-Activity Relationship (SAR)
The SAR studies have been pivotal in understanding how modifications to the triazolo[4,3-b]pyridazine structure influence its biological activity. For example:
- Substituents at the 3 and 6 positions of the triazole ring have been shown to significantly enhance anticancer properties.
- The introduction of different aryl groups has been linked to improved potency against specific cancer types and enhanced selectivity towards molecular targets like c-Met kinase .
Q & A
Q. What are the common synthetic routes for preparing [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid and its derivatives?
The synthesis typically involves cyclization reactions using substituted azine precursors. For example, annulation of a 1,2,4-triazole ring onto a pyridazine scaffold is a key step, often requiring ethyl esters or halogenated intermediates (e.g., ethyl 2-(benzamido)-2-(6-chloro-triazolopyridazin-3-yl)acetate) as starting materials . Multi-step routes may include:
Core formation : Cyclization under acidic or basic conditions (e.g., HCl or KOH) .
Functionalization : Introduction of substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Critical parameters include temperature (often 80–120°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-couplings) .
Q. How can researchers confirm the structural integrity of [1,2,4]Triazolo[4,3-b]pyridazine derivatives?
Structural validation relies on spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
- HPLC : Purity assessment (>95% by reverse-phase HPLC) .
X-ray crystallography may resolve ambiguous cases, particularly for sterically hindered derivatives .
Q. What reaction conditions optimize yield and purity during synthesis?
Key factors include:
- pH control : Acidic conditions (e.g., acetic acid) for cyclization .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Transition metals (e.g., Pd for cross-couplings) improve regioselectivity .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .
Advanced Research Questions
Q. How does dual enzyme inhibition by [1,2,4]Triazolo[4,3-b]pyridazine derivatives contribute to apoptosis in cancer cells?
Certain derivatives (e.g., 6-(3,4-dimethoxyphenyl)-substituted analogs) inhibit kinases (e.g., CDKs) and phosphodiesterases (PDEs), disrupting cell cycle progression and cAMP signaling. Experimental validation involves:
Q. How should researchers address contradictions in reported biological activities across studies?
Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:
- Systematic SAR studies : Comparing analogs with incremental modifications (e.g., methoxy vs. fluoro substituents) .
- Standardized assays : Replicating experiments under identical conditions (e.g., cell line, serum concentration) .
- Meta-analysis : Aggregating data from kinase inhibition profiles or cytotoxicity screens .
Q. What methodologies are used to analyze substituent effects on PDE4 isoform selectivity?
Advanced approaches include:
- Isoform-specific inhibition assays : Testing derivatives against PDE4A/B/C/D using radioactive cAMP hydrolysis assays .
- QSAR modeling : Correlating electronic (Hammett σ) or steric (Taft parameters) properties with activity .
- Crystallographic analysis : Resolving ligand-PDE4 binding modes to identify critical interactions (e.g., hydrogen bonding with Gln-443 in PDE4A) .
Q. How can researchers mitigate challenges in purifying [1,2,4]Triazolo[4,3-b]pyridazine derivatives?
Purification hurdles (e.g., low solubility, byproducts) are addressed via:
- Column chromatography : Gradient elution (hexane/ethyl acetate → methanol) .
- Recrystallization : Solvent pairs (e.g., DCM/hexane) for crystalline products .
- HPLC-MS : Preparative HPLC to isolate isomers or eliminate trace impurities .
Q. What strategies validate the therapeutic potential of senescence-targeting derivatives?
Preclinical evaluation involves:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
